molecular formula C18H19ClN2O2 B297890 N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide

Cat. No. B297890
M. Wt: 330.8 g/mol
InChI Key: SCZJVSKJDPPVRI-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide, also known as CMBHB, is a hydrazide derivative that has shown potential as a therapeutic agent in scientific research. This compound exhibits a range of biochemical and physiological effects that make it a valuable tool for investigating various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the regulation of inflammation. Additionally, N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide has been shown to inhibit the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell proliferation and inflammation.
Biochemical and Physiological Effects:
N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide exhibits a range of biochemical and physiological effects that make it a valuable tool for investigating various biological pathways and mechanisms. It has been shown to exhibit antiproliferative and cytotoxic effects against cancer cells, anti-inflammatory and antioxidant properties, and the ability to inhibit the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile tool for investigating various biological pathways and mechanisms. Additionally, N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of using N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide in lab experiments is its potential toxicity, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the use of N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide and its potential as a cancer therapy. Finally, the development of more potent and selective derivatives of N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide involves the reaction of 2-chlorobenzaldehyde with 4-methoxyphenylbutane-1,4-diamine in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain pure N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide.

Scientific Research Applications

N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antiproliferative and cytotoxic effects against cancer cells, making it a promising candidate for cancer therapy. Additionally, N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

properties

Product Name

N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C18H19ClN2O2/c1-23-16-11-9-14(10-12-16)5-4-8-18(22)21-20-13-15-6-2-3-7-17(15)19/h2-3,6-7,9-13H,4-5,8H2,1H3,(H,21,22)/b20-13+

InChI Key

SCZJVSKJDPPVRI-DEDYPNTBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCCC(=O)N/N=C/C2=CC=CC=C2Cl

SMILES

COC1=CC=C(C=C1)CCCC(=O)NN=CC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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